2-[(5-Acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(5-Acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines a naphthalene ring, a dihydropyridine ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where the amine group reacts with cyanoacetic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(5-Acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: Compounds with similar cyano and acetamide groups.
Dihydropyridines: Compounds with a similar dihydropyridine ring structure.
Naphthalene Derivatives: Compounds with a naphthalene ring.
Uniqueness
2-[(5-Acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[(5-acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12-19(13(2)25)20(17(10-22)21(24-12)27-11-18(23)26)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,20,24H,11H2,1-2H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUYRBOHPBZQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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